molecular formula C11H13NO B7627736 4-(2,6-Dimethylphenyl)azetidin-2-one

4-(2,6-Dimethylphenyl)azetidin-2-one

Cat. No.: B7627736
M. Wt: 175.23 g/mol
InChI Key: SCFGKINXVAGDIW-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylphenyl)azetidin-2-one is a β-lactam derivative featuring a 2,6-dimethylphenyl substituent at the 4-position of the azetidin-2-one ring.

Properties

IUPAC Name

4-(2,6-dimethylphenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-7-4-3-5-8(2)11(7)9-6-10(13)12-9/h3-5,9H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFGKINXVAGDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C2CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Systems

  • Polar Aprotic Solvents : DMF enhances cyclization rates by stabilizing transition states.

  • Protic Solvents : Methanol improves hydrogenolysis efficiency via hydrogen bonding.

Catalysts

  • Pd/C : Optimal for hydrogenolysis at 40–80 psi.

  • Triethylamine : Neutralizes HCl byproducts during acylation, preventing side reactions.

Temperature Control

  • Low-Temperature Acylation (0°C) minimizes diketopiperazine formation.

  • Reflux Conditions (70–80°C) drive cyclization to completion .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylphenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The azetidinone ring can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. The azetidinone moiety is a key structural feature that enhances the activity against various pathogens. For instance, compounds containing the azetidinone ring have been synthesized and tested for their efficacy against Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The presence of the azetidinone ring allows for effective interaction with bacterial transpeptidase enzymes (penicillin-binding proteins), which are crucial for cell wall synthesis. This interaction can lead to inhibition of bacterial growth and cell lysis .
  • Case Studies : In a study involving semi-synthetic β-lactam derivatives of 6-aminopenicillanic acid, compounds similar to 4-(2,6-Dimethylphenyl)azetidin-2-one demonstrated enhanced antibacterial properties compared to traditional antibiotics .

Anticancer Properties

The compound has also been investigated for its antitumor activity. Research indicates that azetidinones can act as antimitotic agents by targeting tubulin dynamics within cancer cells.

  • Antimitotic Mechanism : Compounds with the azetidinone structure have been shown to inhibit microtubule polymerization, leading to cell cycle arrest in cancer cells. This property makes them candidates for further development as anticancer drugs .
  • Research Findings : A series of substituted azetidinones were evaluated for their antiproliferative effects against breast cancer cell lines. These compounds exhibited promising results, indicating their potential as selective estrogen receptor modulators (SERMs) and tubulin-targeting agents .

Synthetic Utility

This compound serves as a versatile building block in organic synthesis. Its unique structural characteristics allow it to be utilized in the development of novel pharmaceuticals.

  • Synthesis of Novel Drugs : The compound can be modified to create derivatives with tailored biological activities. Its ability to act as a precursor in synthesizing other heterocyclic compounds expands its applicability in drug discovery .
  • Pharmaceutical Development : The synthesis of this compound can be achieved through various chemical reactions, allowing researchers to explore different substituents and functional groups that may enhance its pharmacological profile .

Summary Table of Applications

ApplicationDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria through inhibition of transpeptidase enzymes
AnticancerActs as an antimitotic agent by disrupting microtubule dynamics in cancer cells
Synthetic UtilityServes as a building block for synthesizing novel drugs with diverse biological activities

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylphenyl)azetidin-2-one involves its interaction with molecular targets in biological systems. The azetidinone ring is known to inhibit certain enzymes, which can disrupt cellular processes and lead to therapeutic effects. The specific pathways and targets depend on the context of its use, such as antimicrobial or anticancer applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(2,6-Difluorophenyl)azetidin-2-one

Structural and Physicochemical Differences :

  • Substituents: The 2,6-difluorophenyl group introduces strong electron-withdrawing fluorine atoms, contrasting with the electron-donating methyl groups in the dimethylphenyl analogue.
  • Molecular Weight: 183.15 g/mol (vs. ~189.24 g/mol for the dimethylphenyl analogue, estimated based on formula C₁₁H₁₃NO).
  • Applications : Fluorinated β-lactams are often explored for enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity .
4-(2-Aminophenoxy)azetidin-2-one

Functional Group Contrast :

  • Substituents: The aminophenoxy group introduces an oxygen atom and a primary amine, enabling hydrogen bonding and increased polarity compared to the hydrophobic dimethylphenyl group.
  • Reactivity : The amine moiety allows for further derivatization (e.g., amide bond formation), making it a versatile building block in drug synthesis .
  • Purity and Availability : Available at ≥95% purity, suggesting reliable use in pharmaceutical research .

Data Table: Key Properties of Analogous Compounds

Property 4-(2,6-Dimethylphenyl)azetidin-2-one (Hypothetical) 4-(2,6-Difluorophenyl)azetidin-2-one 4-(2-Aminophenoxy)azetidin-2-one
Molecular Formula C₁₁H₁₃NO (estimated) C₉H₇F₂NO C₉H₁₀N₂O₂
Molecular Weight (g/mol) ~189.24 183.15 194.19
Key Substituents 2,6-Dimethylphenyl (electron-donating) 2,6-Difluorophenyl (electron-withdrawing) 2-Aminophenoxy (polar, H-bond donor)
Potential Applications Lipophilic drug candidates, enzyme inhibitors Metabolic stability-focused therapeutics Diversified drug scaffolds, agrochemicals

Research Findings and Implications

  • Electronic Effects : The dimethylphenyl group’s electron-donating nature may stabilize the β-lactam ring against hydrolysis compared to fluorinated analogues, which are more prone to electronic destabilization .
  • Solubility and Bioavailability : The dimethylphenyl analogue’s higher lipophilicity could improve blood-brain barrier penetration but reduce aqueous solubility, necessitating formulation optimization.
  • Synthetic Utility: Unlike the aminophenoxy derivative , the dimethylphenyl compound lacks polar functional groups, limiting its use in hydrophilic drug design but favoring CNS-targeted therapies.

Biological Activity

4-(2,6-Dimethylphenyl)azetidin-2-one, also known as a substituted azetidinone, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and various therapeutic potentials.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H13NO
  • Molecular Weight : 189.24 g/mol
  • CAS Number : 1546339-50-7

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors through various methods such as:

  • Conventional Heating : Utilizing solvents and heat to facilitate the reaction.
  • Microwave-Assisted Synthesis : Enhancing reaction rates and yields through microwave irradiation.
  • One-Pot Reactions : Combining multiple steps into a single reaction vessel to streamline the process.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. The structure-activity relationship (SAR) indicates that modifications at the phenyl ring can enhance its efficacy against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Antiviral Properties

Research has indicated that derivatives of azetidinones can act as antiviral agents. For instance, certain analogs have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with minimal cytotoxicity, suggesting potential applications in HIV treatment . The presence of the dimethyl group on the phenyl ring appears to play a crucial role in enhancing antiviral activity.

Anti-cancer Activity

This compound has also been explored for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by activating caspases and disrupting cell cycle progression . The compound's mechanism may involve interaction with DNA or modulation of signaling pathways associated with cell proliferation.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Receptor Interaction : Binding affinity to various receptors can lead to altered cellular responses, contributing to its therapeutic effects.
  • Metabolic Stability : Substituents like the dimethyl group enhance metabolic stability, increasing bioavailability and prolonging action .

Data Summary and Case Studies

Activity Type Target Organisms/Cells Efficacy References
AntimicrobialStaphylococcus aureusModerate to high potency
AntiviralHIVNNRTI activity with low cytotoxicity
Anti-cancerVarious cancer cell linesInduces apoptosis and cell cycle arrest

Case Study Example

A study conducted by Mulay et al. (2009) synthesized a series of azetidinone derivatives that included this compound. The compounds were evaluated for their antimicrobial and anticancer activities. The results indicated that modifications at the C-4 position significantly enhanced biological activity against both bacterial strains and cancer cells .

Q & A

What are the established synthetic routes for introducing the 2,6-dimethylphenyl group into azetidin-2-one derivatives?

Basic Research Question
The 2,6-dimethylphenyl group is typically introduced via Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions . For example, selective alkylation of phenols using iron-chromium mixed oxide catalysts in fluidized bed reactors has been reported for similar substrates . Arylboronic acid couplings (Suzuki-Miyaura) may also be employed, leveraging palladium catalysts to attach the aromatic moiety to the azetidin-2-one core. Key steps include:

  • Pre-functionalization of the azetidin-2-one with a halogen or triflate leaving group.
  • Optimization of reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF).
  • Use of ligands like SPhos or XPhos to enhance catalytic efficiency.

How can the stereochemistry and regioselectivity of 4-(2,6-dimethylphenyl)azetidin-2-one be confirmed experimentally?

Advanced Research Question
X-ray crystallography and NMR spectroscopy are critical for resolving stereochemical ambiguities. For instance:

  • X-ray : Single-crystal diffraction provides unambiguous confirmation of the β-lactam ring geometry and substituent orientation. PubChem-derived InChI strings (e.g., InChI=1S/C14H14O...) can guide computational modeling .
  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants (e.g., J=46 HzJ = 4-6\ \text{Hz} for cis protons) differentiate axial vs. equatorial substituents. NOESY correlations validate spatial proximity of methyl groups and the aryl ring.

What analytical techniques are recommended for characterizing impurities in this compound synthesis?

Basic Research Question
HPLC-MS and GC-MS are standard for impurity profiling. For example:

TechniqueApplicationExample Parameters
HPLC-MS (ESI+)Detects byproducts (e.g., dimerization products)Column: C18, 3.5 µm; Mobile phase: Acetonitrile/0.1% formic acid; Flow: 0.3 mL/min .
GC-MSIdentifies volatile intermediates (e.g., unreacted 2,6-dimethylphenol)Column: DB-5MS; Temp gradient: 50°C → 280°C at 10°C/min .

How can computational methods predict the reactivity of this compound in nucleophilic ring-opening reactions?

Advanced Research Question
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model electronic effects:

  • Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
  • Simulate transition states for ring-opening by amines or water, assessing activation energies (ΔG‡).
  • Compare with experimental kinetics (e.g., rate constants from 1H^{1}\text{H}-NMR monitoring) .

What strategies mitigate contradictions in melting point data for this compound across studies?

Advanced Research Question
Discrepancies in melting points (e.g., 45–48°C vs. 50–52°C) often arise from polymorphism or solvent inclusion . Mitigation strategies include:

  • Recrystallization : Use solvents like ethyl acetate/hexane (1:3) to isolate the thermodynamically stable polymorph.
  • DSC Analysis : Differential scanning calorimetry confirms phase transitions and purity (>98% by area) .

How is the biological activity of this compound assessed in enzyme inhibition studies?

Advanced Research Question
In vitro assays (e.g., fluorescence-based enzymatic screens) evaluate inhibition of targets like serine proteases or DPP-4. Example protocol:

  • Incubate the compound (0.1–100 µM) with enzyme and fluorogenic substrate (e.g., Z-Gly-Pro-AMC for DPP-4).
  • Measure fluorescence (λ_ex = 360 nm, λ_em = 460 nm) over 30 min.
  • Calculate IC₅₀ values using nonlinear regression (GraphPad Prism). Structural analogs, such as 4-amino-(2,6-dimethylphenyl)phthalimides, show IC₅₀ < 10 µM .

What safety precautions are required when handling this compound in laboratory settings?

Basic Research Question
Refer to GHS hazard classifications for similar aryl-azetidinones (e.g., skin/eye irritation ):

  • Use nitrile gloves, safety goggles, and fume hoods.
  • Store under inert gas (Ar/N₂) at 2–8°C to prevent β-lactam hydrolysis.
  • Dispose of waste via incineration (≥1000°C) to avoid environmental release .

How are reaction intermediates optimized in large-scale synthesis of this compound?

Advanced Research Question
Process Analytical Technology (PAT) tools monitor intermediates in real time:

  • ReactIR : Tracks carbonyl stretching frequencies (1770–1800 cm⁻¹) to confirm β-lactam formation.
  • DoE (Design of Experiments) : Varies parameters (catalyst loading, solvent ratio) to maximize yield (>85%) and minimize byproducts (<2%) .

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